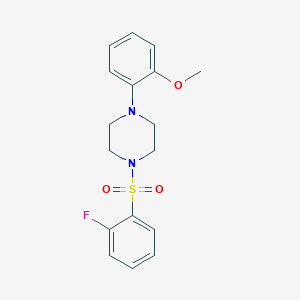

1-(2-FLUOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-FLUOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a chemical compound belonging to the piperazine class. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to the piperazine ring, along with a sulfonyl group. It has a molecular formula of C17H19FN2O3S and a molecular weight of 350.41 g/mol .

Métodos De Preparación

The synthesis of 1-(2-FLUOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(2-FLUOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C20H23FN2O4S

- IUPAC Name : 1-(2-fluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

- SMILES Representation : COc(cccc1)c1NC(CSc(oc(-c1ccccc1)n1)c1S(c(cc1)ccc1F)(=O)=O)=O

These properties allow the compound to exhibit various biological activities, making it a candidate for further research.

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that piperazine derivatives have shown promise as antidepressants. The structural modifications in this compound may enhance its affinity for serotonin receptors, potentially leading to improved mood regulation .

- Anticonvulsant Properties : Similar compounds have been investigated for their anticonvulsant effects. Studies on related piperazine derivatives suggest that they may modulate neurotransmitter systems involved in seizure activity . The ability of this compound to penetrate the blood-brain barrier could make it a candidate for treating epilepsy or other seizure disorders.

- Anticancer Potential : Compounds containing sulfonamide groups have been noted for their anticancer properties. The presence of the fluorobenzenesulfonyl moiety may enhance the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antidepressant Screening

A study focused on the synthesis of piperazine derivatives highlighted their potential as serotonin reuptake inhibitors. The introduction of the fluorobenzenesulfonyl group was shown to improve binding affinity to serotonin transporters, indicating potential antidepressant efficacy .

Case Study 2: Anticonvulsant Activity

In a screening of small molecules for anticonvulsant properties, related compounds demonstrated significant reductions in seizure-like behaviors in animal models. This suggests that this compound could also exhibit similar effects, warranting further investigation .

Case Study 3: Anticancer Research

Research into sulfonamide-containing compounds has revealed their ability to inhibit specific cancer cell lines. The structural features of this compound may contribute to its effectiveness against particular cancers, making it a subject of interest in ongoing anticancer drug development .

Mecanismo De Acción

The mechanism of action of 1-(2-FLUOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(2-FLUOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

1-(2-Methoxyphenyl)piperazine: This compound lacks the fluorophenyl and sulfonyl groups, making it less versatile in certain chemical reactions.

1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine: This compound has additional fluorine atoms and a benzodioxin group, which may confer different biological activities.

1-Phenylpiperazine: This compound lacks the methoxy and sulfonyl groups, making it structurally simpler and potentially less reactive in certain contexts.

Actividad Biológica

1-(2-Fluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structural features, including a fluorobenzenesulfonyl group and a methoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

- Molecular Formula : C17H19FN2O3S

- Molecular Weight : 350.41 g/mol

- CAS Number : 612041-51-7

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit BCL2, a protein that regulates apoptosis, making it a potential candidate for cancer therapy. In vitro studies have shown that derivatives of this compound can downregulate BCL2 expression and upregulate caspase-3 (Casp3), indicating a pathway for inducing apoptosis in cancer cells .

- Antioxidant Activity : Compounds related to this piperazine derivative have demonstrated antioxidant properties, which can contribute to their efficacy in combating oxidative stress-related diseases, including cancer .

Case Study: Anticancer Properties

A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against MDA-MB-231 breast cancer cell lines. The findings were as follows:

| Compound | IC50 (µM) | Apoptosis Induction | BCL2 Expression | Casp3 Expression |

|---|---|---|---|---|

| 3e | 16.98 | Yes | Downregulated | Upregulated |

| 6b | 17.33 | Yes | Downregulated | Upregulated |

Both compounds exhibited significant cytotoxic effects, with IC50 values indicating moderate to high potency against the tested cell line . The mechanism was further supported by molecular dynamics simulations that illustrated the binding interactions between these compounds and the active sites of BCL2.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Lacks fluorobenzenesulfonyl group | Limited anticancer activity |

| 1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine | Contains additional fluorine atoms | Enhanced biological activity |

| 1-Phenylpiperazine | Simpler structure without methoxy or sulfonyl groups | Minimal reactivity in biological contexts |

The presence of both the sulfonyl and methoxy groups in this compound enhances its versatility and reactivity compared to simpler piperazine derivatives.

Propiedades

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S/c1-23-16-8-4-3-7-15(16)19-10-12-20(13-11-19)24(21,22)17-9-5-2-6-14(17)18/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFBLWNLPAPHJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.